molecular formula C7H9BrFN B12571422 (2-Fluorophenyl)methanamine;hydrobromide CAS No. 190656-90-7

(2-Fluorophenyl)methanamine;hydrobromide

Cat. No.: B12571422
CAS No.: 190656-90-7
M. Wt: 206.06 g/mol
InChI Key: NFMTYMASQABCTQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)methanamine;hydrobromide typically involves the reaction of 2-fluorobenzylamine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 2-Fluorobenzylamine

    Reagent: Hydrobromic acid (HBr)

    Reaction Conditions: The reaction is usually conducted at room temperature, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, and involves rigorous quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)methanamine;hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenylmethanamines.

Scientific Research Applications

(2-Fluorophenyl)methanamine;hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)methanamine;hydrobromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)methanamine;hydrobromide
  • (2-Bromophenyl)methanamine;hydrobromide
  • (2-Methylphenyl)methanamine;hydrobromide

Comparison

(2-Fluorophenyl)methanamine;hydrobromide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and methyl analogs. This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous.

Properties

CAS No.

190656-90-7

Molecular Formula

C7H9BrFN

Molecular Weight

206.06 g/mol

IUPAC Name

(2-fluorophenyl)methanamine;hydrobromide

InChI

InChI=1S/C7H8FN.BrH/c8-7-4-2-1-3-6(7)5-9;/h1-4H,5,9H2;1H

InChI Key

NFMTYMASQABCTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)F.Br

Origin of Product

United States

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